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molecular formula C10H13NO B1428745 4-(3-Methyloxetan-3-yl)aniline CAS No. 1225380-12-0

4-(3-Methyloxetan-3-yl)aniline

Cat. No. B1428745
M. Wt: 163.22 g/mol
InChI Key: VLCQTNSZCIBOTL-UHFFFAOYSA-N
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Patent
US08354427B2

Procedure details

To a refluxing solution of 3-(2-bromo-4-nitrophenyl)-3-methyloxetane (68 mg, 0.2499 mmol) in ethanol (5 mL) was added ammonium formate (68 mg, 1.078 mmol) followed by the addition of Pd/C (32 mg, 0.3007 mmol). The reaction mixture was refluxed for an additional 5 minutes, cooled to room temperature and filtered through a plug of celite. The solvent was evaporated to get 4-(3-methyloxetan-3-yl)aniline. 1H NMR (400 MHz, DMSO-d6) δ 6.93-6.90 (m, 2H), 6.56 (d, J=8.5 Hz, 2H), 4.70 (d, J=5.4 Hz, 2H), 4.45 (d, J=5.6 Hz, 2H), 1.55 (s, 3H).
Quantity
68 mg
Type
reactant
Reaction Step One
Quantity
68 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
32 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[C:6]([N+:8]([O-])=O)[CH:5]=[CH:4][C:3]=1[C:11]1([CH3:15])[CH2:14][O:13][CH2:12]1.C([O-])=O.[NH4+]>C(O)C.[Pd]>[CH3:15][C:11]1([C:3]2[CH:4]=[CH:5][C:6]([NH2:8])=[CH:7][CH:2]=2)[CH2:14][O:13][CH2:12]1 |f:1.2|

Inputs

Step One
Name
Quantity
68 mg
Type
reactant
Smiles
BrC1=C(C=CC(=C1)[N+](=O)[O-])C1(COC1)C
Name
Quantity
68 mg
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
32 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for an additional 5 minutes
Duration
5 min
FILTRATION
Type
FILTRATION
Details
filtered through a plug of celite
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated

Outcomes

Product
Name
Type
product
Smiles
CC1(COC1)C1=CC=C(N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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